3-Amino-1-[(4-fluorophenyl)methyl]thiourea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-[(4-fluorophenyl)methyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3S/c9-7-3-1-6(2-4-7)5-11-8(13)12-10/h1-4H,5,10H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSVKHSJGSNMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001230777 | |
| Record name | N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871548-21-9 | |
| Record name | N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871548-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Fluorophenyl)methyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001230777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis of 3 Amino 1 4 Fluorophenyl Methyl Thiourea
Spectroscopic Characterization Techniques
Spectroscopy provides a detailed view of the molecular framework by probing the interactions of the molecule with electromagnetic radiation. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the compound's structure and functional groups.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Amino-1-[(4-fluorophenyl)methyl]thiourea is expected to exhibit several characteristic absorption bands corresponding to its constituent parts: the amino (-NH₂), secondary amine (-NH-), thiocarbonyl (C=S), and 4-fluorophenylmethyl groups.
Key vibrational frequencies anticipated for this compound include:
N-H Stretching: The amino (-NH₂) and secondary amine (-NH-) groups typically show stretching vibrations in the region of 3100-3400 cm⁻¹. researchgate.net The presence of multiple peaks in this region can be attributed to the symmetric and asymmetric stretching modes of the primary amine and the stretching of the secondary amine within the thiourea (B124793) backbone. iosrjournals.org
Aromatic C-H Stretching: The stretching of C-H bonds in the fluorophenyl ring is expected just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂) group's symmetric and asymmetric stretching vibrations are anticipated in the 2850-2960 cm⁻¹ range.
Thioamide Bands: The thiourea moiety gives rise to several characteristic bands. The N-H bending vibration is often observed around 1615 cm⁻¹. researchgate.net The C-N stretching and N-H bending contributions (Thioamide II band) typically appear around 1500-1530 cm⁻¹. researchgate.net
C=S Stretching: The thiocarbonyl (C=S) or thione group stretching is a key indicator. This vibration, often coupled with other modes, is expected in the 700-850 cm⁻¹ and 1200-1300 cm⁻¹ regions. researchgate.netmdpi.com
C-F Stretching: A strong absorption band corresponding to the C-F bond stretching in the fluorophenyl group is typically found in the 1100-1250 cm⁻¹ range.
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amino (-NH₂) / Amine (-NH-) | N-H Stretching | 3100 - 3400 |
| Aromatic Ring | C-H Stretching | > 3000 |
| Methylene (-CH₂-) | C-H Stretching | 2850 - 2960 |
| Thiourea | N-H Bending | ~1615 |
| Thiourea | C-N Stretching | 1250 - 1350, 1500 - 1530 |
| Thiocarbonyl (C=S) | C=S Stretching | 700 - 850, 1200 - 1300 |
| Fluoroaromatic | C-F Stretching | 1100 - 1250 |
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
The proton NMR spectrum would confirm the presence of all hydrogen-containing groups. The expected signals for this compound are:
Aromatic Protons: The four protons on the 4-fluorophenyl ring would appear as complex multiplets in the aromatic region, typically between δ 7.0 and 7.4 ppm. Their pattern is often an AA'BB' system due to the fluorine substituent. For example, in 4-fluorobenzyl chloride, aromatic protons are observed around δ 7.01-7.32 ppm. chemicalbook.com
Methylene Protons (-CH₂-): The two protons of the methylene bridge between the phenyl ring and the thiourea nitrogen would likely appear as a doublet around δ 4.4-4.7 ppm, due to coupling with the adjacent N-H proton. nih.govchemicalbook.com
Amine Protons (-NH- and -NH₂): The protons on the nitrogen atoms (one on the secondary amine and two on the primary amine) would appear as broad singlets. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature but are generally expected in the δ 4.0-9.0 ppm range.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Aromatic (C₆H₄F) | Multiplet | 7.0 - 7.4 |
| Methylene (-CH₂-) | Doublet | 4.4 - 4.7 |
| Thiourea (-NH-) | Broad Singlet | Variable (e.g., 7.5 - 9.0) |
| Amino (-NH₂) | Broad Singlet | Variable (e.g., 4.0 - 5.5) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.
Thiocarbonyl Carbon (C=S): This is the most deshielded carbon and its signal is expected to appear far downfield, typically in the range of δ 180-185 ppm. mdpi.com
Aromatic Carbons: The carbons of the 4-fluorophenyl ring would resonate in the δ 115-165 ppm region. The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and appear around δ 160-164 ppm, while the other carbons will show smaller C-F couplings. rsc.orgrsc.org The carbon attached to the methylene group (ipso-carbon) is expected around δ 130-135 ppm.
Methylene Carbon (-CH₂-): The signal for the methylene carbon is expected in the range of δ 40-50 ppm.
General ¹³C chemical shift ranges can be referenced from standard tables. compoundchem.comwisc.edu
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiocarbonyl (C=S) | 180 - 185 |
| Aromatic (C-F) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (CH) | 115 - 130 (with C-F coupling) |
| Aromatic (C-CH₂) | 130 - 135 |
| Methylene (-CH₂-) | 40 - 50 |
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₀FN₃S, corresponding to a monoisotopic mass of approximately 199.06 Da.
In an ESI-MS experiment, the protonated molecule [M+H]⁺ would be expected at an m/z of 200.07. Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 222.05, may also be observed.
Under collision-induced dissociation (CID), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways for thiourea derivatives often involve:
Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-N bond between the methylene group and the thiourea nitrogen. This would yield a stable 4-fluorotropylium or benzyl (B1604629) cation at m/z 109. This is a very common pathway for benzyl derivatives.
Thiourea Fragmentation: Cleavage within the thiourea core can lead to various fragments. The loss of the amino group (-NH₂) could lead to a fragment, and further fragmentation could involve the loss of thiocyanic acid (HSCN) or other small neutral molecules. researchgate.nettsijournals.com Thiourea-based linkers have shown characteristic constant neutral losses that help in their identification. nih.gov
Table 4: Predicted ESI-MS Data for this compound
| Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₈H₁₁FN₃S]⁺ | 200.07 |
| [M+Na]⁺ | [C₈H₁₀FN₃SNa]⁺ | 222.05 |
| [C₇H₆F]⁺ | 4-fluorobenzyl cation | 109.04 |
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, electronic transitions are expected for the phenyl and thiocarbonyl chromophores.
π → π* Transitions: The aromatic phenyl ring will exhibit strong absorptions, typically below 280 nm. Phenylthiourea (B91264) derivatives often show a strong absorption band around 250-270 nm. researchgate.net
n → π* Transitions: The thiocarbonyl group (C=S) has non-bonding electrons (n) that can be excited into a π* anti-bonding orbital. This is a lower energy, forbidden transition that results in a weaker absorption band at a longer wavelength, often in the 300-340 nm range. mdpi.com
Table 5: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl Ring | ~250 - 270 |
| n → π | Thiocarbonyl (C=S) | ~300 - 340 |
Single Crystal X-ray Diffraction (XRD) Analysis
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edu This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs into a crystal lattice.
If a suitable single crystal of this compound were grown, XRD analysis would yield its complete molecular structure. Based on studies of similar thiourea derivatives, certain geometric parameters can be anticipated. nih.govup.ac.za
The thiourea core (N-C(S)-N) is expected to be largely planar. The C=S double bond length in thiourea derivatives is typically around 1.67-1.70 Å. nih.gov The C-N bonds within the thiourea moiety have partial double bond character due to resonance and are shorter than a typical C-N single bond, generally falling in the range of 1.32-1.36 Å. nih.gov The analysis would also reveal the torsion angles that define the orientation of the 4-fluorophenylmethyl group relative to the thiourea plane. Furthermore, XRD identifies intermolecular interactions, such as hydrogen bonds involving the N-H and C=S groups, which dictate the supramolecular assembly in the solid state. up.ac.za
Table 6: Typical Bond Lengths and Angles Expected from XRD Analysis
| Parameter | Bond/Angle | Typical Value |
| Bond Length | C=S | 1.67 - 1.70 Å |
| Bond Length | C-N (thiourea) | 1.32 - 1.36 Å |
| Bond Length | C-F (aromatic) | ~1.35 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Bond Angle | N-C-N (thiourea) | ~115 - 118° |
| Bond Angle | N-C-S (thiourea) | ~120 - 123° |
Intermolecular Interactions and Crystal Packing
The solid-state architecture of crystalline compounds is dictated by a complex interplay of intermolecular forces, which govern the packing of molecules in the crystal lattice. For thiourea derivatives, hydrogen bonding is a predominant interaction that significantly influences their supramolecular assembly. In the case of this compound, the presence of multiple hydrogen bond donors (the amino and thiourea N-H groups) and acceptors (the sulfur atom of the thiourea group and the fluorine atom) suggests a rich variety of potential intermolecular interactions.
While specific crystallographic data for this compound is not extensively detailed in publicly available literature, the behavior of analogous thiourea-containing compounds provides a strong basis for predicting its crystal packing. It is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds. The most anticipated of these are the N−H···S hydrogen bonds, a characteristic and often robust interaction in thioureas, leading to the formation of dimeric or chain motifs.
Furthermore, the amino group (NH2) can act as a hydrogen bond donor to either the sulfur atom of a neighboring molecule or the fluorine atom on the phenyl ring. The presence of the electronegative fluorine atom introduces the possibility of N−H···F or C−H···F hydrogen bonds, which, although generally weaker than conventional hydrogen bonds, can play a crucial role in directing the crystal packing. nih.gov The interplay between these different hydrogen bonds would result in a complex three-dimensional network.
Table 1: Plausible Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Potential Motif |
| Hydrogen Bond | N-H (Thiourea) | S (Thiourea) | Dimer, Chain |
| Hydrogen Bond | N-H (Amino) | S (Thiourea) | Cross-linking chains |
| Hydrogen Bond | N-H (Amino) | F (Fluorophenyl) | Inter-chain connection |
| Hydrogen Bond | C-H (Phenyl) | F (Fluorophenyl) | Layered packing |
| π-π Stacking | Fluorophenyl ring | Fluorophenyl ring | Stacked columns |
Conformational Flexibility and Tautomerism Studies
Another critical aspect of the conformational analysis of this molecule is the potential for tautomerism within the thiourea moiety. Thiourea and its derivatives can exist in thione-thiol tautomeric forms. In the predominant thione form, the carbon atom is double-bonded to the sulfur atom (C=S). In the thiol form, the double bond shifts to a carbon-nitrogen bond, and the sulfur becomes a thiol group (C-SH).
The equilibrium between these tautomers is influenced by factors such as the solvent environment and the electronic nature of the substituents. researchgate.net For this compound, the presence of the electron-withdrawing 4-fluorophenyl group could influence the tautomeric equilibrium. Spectroscopic techniques, particularly NMR, are instrumental in studying such dynamic processes. In solution, it is possible that both tautomers exist in equilibrium, although the thione form is generally more stable for most thiourea derivatives under standard conditions.
Computational modeling, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative energies of different conformers and tautomers, complementing experimental data. Such studies on related fluorinated amino acids have shown that the introduction of fluorine can have a subtle but significant impact on conformational preferences. researchgate.net
Table 2: Potential Tautomeric Forms of this compound
| Tautomeric Form | Key Structural Feature | Expected Relative Stability |
| Thione | C=S double bond | Generally more stable |
| Thiol | C-SH single bond, C=N double bond | Generally less stable |
Theoretical and Computational Investigations of 3 Amino 1 4 Fluorophenyl Methyl Thiourea
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules like thiourea (B124793) derivatives due to its favorable balance of accuracy and computational cost. These calculations are typically performed in the gas phase or with solvent models to simulate different environments.
A fundamental step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Vibrational frequency analysis is subsequently performed on the optimized geometry. This calculation serves two main purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra.
Table 1: Representative Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from geometry optimization. Actual values for 3-Amino-1-[(4-fluorophenyl)methyl]thiourea would require a specific DFT calculation.
| Parameter | Bond/Angle Description | Typical Calculated Value (Illustrative) |
| Bond Lengths (Å) | ||
| C=S | ~1.68 Å | |
| C-N (Thiourea) | ~1.35 - 1.40 Å | |
| C-C (Aromatic Ring) | ~1.39 Å | |
| C-F | ~1.36 Å | |
| Bond Angles (º) | ||
| N-C-N (Thiourea) | ~118º | |
| C-N-C | ~125º | |
| Dihedral Angles (º) | ||
| C-C-N-C | Defines the twist between the phenyl ring and thiourea unit. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, acting as a nucleophile. Its energy level is related to the ionization potential.
The LUMO represents the ability of a molecule to accept an electron, acting as an electrophile. Its energy level is related to the electron affinity.
The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule can be easily excited and participate in charge transfer processes. The distribution of HOMO and LUMO density across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. Intramolecular charge transfer (ICT) from a donor to an acceptor part of the molecule can be visualized through the overlap of these orbitals.
Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Illustrative) This table shows typical descriptors derived from HOMO-LUMO analysis. Values are for illustrative purposes.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron-donating capacity |
| LUMO Energy (ELUMO) | - | Electron-accepting capacity |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, illustrating the charge distribution. Different colors indicate various potential values:
Red: Regions of most negative potential, rich in electrons, indicating sites for electrophilic attack (e.g., around lone pairs of heteroatoms like sulfur and nitrogen).
Blue: Regions of most positive potential, electron-deficient, indicating sites for nucleophilic attack (e.g., around hydrogen atoms attached to electronegative atoms).
Green: Regions of neutral or zero potential.
The Average Local Ionization Energy (ALIE) surface provides another perspective on reactivity. It shows the energy required to remove an electron from any point on the molecule's surface. Regions with low ALIE values (often depicted in red or yellow) are the most susceptible to attack by electrophiles, as electrons in these areas are the least tightly bound.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Table 3: Illustrative Donor-Acceptor Interactions from NBO Analysis This table exemplifies the type of hyperconjugative interactions identified by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
| LP (S) | π(N-C) | High | Lone pair donation to antibonding orbital |
| LP (N) | π(C=S) | Moderate | Lone pair donation to antibonding orbital |
| σ (C-H) | σ*(C-N) | Low | Sigma bond delocalization |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations often focus on a static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. MD simulates the motion of atoms and molecules based on classical mechanics, allowing for the exploration of different molecular conformations in a simulated environment, such as in a solvent like water.
For a flexible molecule like this compound, multiple rotational possibilities (conformations) exist around its single bonds. MD simulations explore this "conformational landscape" by simulating the molecule's movements over nanoseconds or longer. This analysis reveals the most populated or stable conformations, the pathways for transitioning between them, and how the molecule's shape fluctuates over time. This information is crucial for understanding how the molecule might interact with biological targets, as its dynamic behavior governs its ability to fit into binding sites.
Interaction with Solvent Environments
No specific studies on the interaction of this compound with various solvent environments were identified in the available literature.
In general, computational studies on other thiourea derivatives often employ methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to understand their behavior in different solvents. For instance, a study on 1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (B5726941) used MD simulations and calculated radial distribution functions to investigate its interactivity with water. researcher.liferesearchgate.net Such analyses help in predicting solubility and understanding how the solvent may influence the compound's conformation and reactivity.
Molecular Docking Studies with Biological Targets
No molecular docking studies specifically targeting this compound against biological receptors were found in the reviewed search results.
Molecular docking is a computational technique frequently used for thiourea derivatives to predict their potential as therapeutic agents by evaluating their binding to biological targets. Studies on various thiourea analogs have shown their potential as inhibitors for enzymes like neuraminidase, α-glucosidase, and M. tuberculosis enoyl reductase InhA. researchgate.netnih.govmdpi.comnih.gov These investigations are crucial for drug discovery and development.
Prediction of Binding Modes and Affinities
Specific binding modes and affinity data for this compound are not available.
For other thiourea compounds, molecular docking studies predict how the molecule orients itself within the active site of a protein, and calculate a "docking score" or "binding energy" to estimate the strength of the interaction. For example, in a study of thiourea derivatives targeting the M. tuberculosis InhA enzyme, the best-performing compounds showed binding energy scores of -10.44 kcal/mol. nih.gov Similarly, computational analysis of a fluorinated 2-imino-1,3-thiazoline derivative against α-glucosidase revealed a binding energy of -11.1 kcal/mol. nih.gov
Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)
A detailed analysis of the ligand-receptor interactions for this compound is not possible without specific docking studies.
This type of analysis identifies the key non-covalent interactions that stabilize the ligand-receptor complex. For other thiourea derivatives, researchers have identified crucial interactions. For example, studies have highlighted the importance of hydrogen bonds between the thiourea NH groups and receptor residues. nih.govacs.org In one case, van der Waals interactions with amino acid residues such as SER214, TRP215, and others were found to be significant for the binding of a thiourea derivative. d-nb.info These interactions are fundamental to the compound's biological activity.
Biological Activity Profiles and Mechanistic Investigations in Vitro and in Silico
Antimicrobial Activity
Thiourea (B124793) derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as a promising class of compounds in the search for new therapeutic agents.
Antibacterial Efficacy Against Bacterial Strains (e.g., S. aureus, S. epidermidis)
A number of thiourea derivatives have exhibited significant inhibitory effects against Gram-positive cocci, including Staphylococcus aureus and Staphylococcus epidermidis. In one study, a series of thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold were synthesized and evaluated for their antimicrobial activity. Several of these compounds showed high inhibition against S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL. When tested against hospital-acquired methicillin-resistant strains of S. aureus (MRSA), the MIC values were observed to be in the range of 4 to 64 μg/mL.
Another study investigating thiourea derivatives incorporating a 2-aminothiazole scaffold also reported significant inhibition against Gram-positive cocci, including both standard and hospital strains. The MIC values for the most active compounds in this series were found to be in the range of 2–32 µg/mL. These findings underscore the potential of thiourea derivatives as effective antibacterial agents against challenging pathogens like MRSA.
Table 1: Antibacterial Activity of Selected Thiourea Derivatives
| Bacterial Strain | Thiourea Derivative Type | MIC Range (µg/mL) |
|---|---|---|
| S. aureus | 3-amino-1H-1,2,4-triazole scaffold | 4-32 |
| S. epidermidis | 3-amino-1H-1,2,4-triazole scaffold | 4-32 |
| MRSA | 3-amino-1H-1,2,4-triazole scaffold | 4-64 |
| Gram-positive cocci | 2-aminothiazole scaffold | 2-32 |
Antifungal Properties Against Pathogenic Fungi
The antifungal potential of thiourea derivatives has been explored against various pathogenic fungi. For instance, a series of new thiourea derivatives of 1,3-thiazole were tested in vitro against a panel of microorganisms, including the pathogenic fungus Candida albicans. While specific MIC values were not detailed in the provided abstract, the study indicated broad-spectrum antimicrobial testing.
Further research on thiourea derivatives of 2-thiophenecarboxylic acid demonstrated notable antifungal activity against nosocomial strains of Candida auris, a multidrug-resistant fungal pathogen of global concern. One of the ortho-methylated derivatives in this study showed the highest antifungal activity, particularly in inhibiting biofilm growth and microbial adherence.
Antitubercular Activity Against Mycobacterium Species
Certain thiourea derivatives have shown promising activity against Mycobacterium tuberculosis. One study synthesized a series of thiourea derivatives of 1,3-thiazole and evaluated their in vitro tuberculostatic activity against the M. tuberculosis H37Rv strain, as well as two "wild" strains isolated from tuberculosis patients.
In a separate study, a derivative identified as 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea was found to be a highly potent agent against both M. tuberculosis H37Rv and an isoniazid-resistant strain of M. tuberculosis. This compound exhibited a minimum inhibitory concentration (MIC) of 0.49 μM. This was reported to be 3 and 185 times more active than isoniazid against the susceptible and resistant strains, respectively.
Another compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, demonstrated significant anti-TB activity against the H37Rv strain of M. tuberculosis at a concentration of 5.5 µg/mL.
Table 2: Antitubercular Activity of Selected Thiourea Analogs
| Mycobacterium Strain | Compound | MIC |
|---|---|---|
| M. tuberculosis H37Rv | 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | 0.49 µM |
| INH-resistant M. tuberculosis | 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | 0.49 µM |
| M. tuberculosis H37Rv | 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | 5.5 µg/mL |
Anti-biofilm Formation Studies
The ability of bacteria to form biofilms contributes significantly to their resistance to antimicrobial agents and the persistence of infections. Research has shown that certain thiourea derivatives can effectively inhibit biofilm formation. In a study of thiourea derivatives with a 3-amino-1H-1,2,4-triazole scaffold, two compounds effectively inhibited the formation of biofilms by both methicillin-resistant and standard strains of S. epidermidis. One of these compounds was found to be particularly promising, with IC50 values for biofilm inhibition in the range of 2-6 μg/mL.
Similarly, a study on thiourea derivatives incorporating a 2-aminothiazole scaffold found that two of the synthesized compounds effectively inhibited biofilm formation by both methicillin-resistant and standard strains of S. epidermidis.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms through which thiourea derivatives exert their antimicrobial effects are still under investigation and may vary between different chemical structures and microbial species. One study on thiourea derivatives that showed high activity against S. aureus and S. epidermidis investigated their effect on Staphylococcus aureus topoisomerase IV. This enzyme is essential for bacterial DNA replication, and its inhibition can lead to bacterial cell death. The study of the inhibitory activity of these thioureas against this enzyme suggests a potential mechanism of action.
Anticancer Activity (In Vitro)
In addition to their antimicrobial properties, various thiourea derivatives have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic activity against a range of human cancer cell lines in vitro.
A series of 3-(trifluoromethyl)phenylthiourea analogs were synthesized and evaluated for their cytotoxicity against a panel of cancer cell lines. Several of these compounds were found to be highly cytotoxic against human colon cancer (SW480 and SW620), prostate cancer (PC3), and leukemia (K-562) cell lines, with IC50 values of ≤ 10 µM. Notably, the derivatives with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. These compounds also showed favorable selectivity over a normal human keratinocyte cell line (HaCaT).
Another study on chiral dipeptide thioureas reported their ability to inhibit the proliferation of BGC-823 (stomach cancer) and A549 (non-small cell lung cancer) cells, with IC50 values in the range of 20.9 to 112.5 µM.
Mechanistic studies on some of the most effective cytotoxic thioureas have indicated that they can induce apoptosis (programmed cell death) in cancer cells. For example, one compound was found to induce late apoptosis in 95–99% of colon cancer cells and 73% of K-562 leukemia cells. Furthermore, these derivatives were shown to act as inhibitors of interleukin-6 (IL-6) secretion in colon cancer cells, a cytokine known to be involved in cancer-related inflammation and tumor progression.
Table 3: In Vitro Anticancer Activity of Selected Thiourea Derivatives
| Cancer Cell Line | Thiourea Derivative Type | IC50 Range |
|---|---|---|
| Human colon cancer (SW480, SW620) | 3-(trifluoromethyl)phenylthiourea analogs | 1.5 - 8.9 µM |
| Human prostate cancer (PC3) | 3-(trifluoromethyl)phenylthiourea analogs | ≤ 10 µM |
| Human leukemia (K-562) | 3-(trifluoromethyl)phenylthiourea analogs | ≤ 10 µM |
| Stomach cancer (BGC-823) | Chiral dipeptide thioureas | 20.9 - 103.6 µM |
| Non-small cell lung cancer (A549) | Chiral dipeptide thioureas | 19.2 - 112.5 µM |
Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, Breast, Lung)
Thiourea derivatives have demonstrated significant cytotoxic and antiproliferative activities against a wide array of human cancer cell lines. analis.com.myresearchgate.net Research has shown these compounds to be effective against cancers of the breast, lung, colon, prostate, and liver, among others. analis.com.myresearchgate.net The anticancer potential of these derivatives often stems from their ability to target specific molecular pathways involved in cancer progression and to reverse medication resistance in cancer cells. researchgate.net
For instance, certain novel thiourea derivatives have shown potent cytotoxic activities against cell lines such as NCI-H460 (lung), Colo-205 (colon), HCT116 (colon), MDA-MB-231 (breast), and MCF-7 (breast). researchgate.netnih.gov The presence of a fluorophenyl group, as in 3-Amino-1-[(4-fluorophenyl)methyl]thiourea, is often associated with enhanced biological activity. Fluorinated drugs, such as 5-fluorouracil, are known to act as inhibitors of DNA replication. researchgate.net The structural diversity of thiourea derivatives allows for the development of compounds tailored for specific cancer types. biointerfaceresearch.com
| Thiourea Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N¹,N³-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | nih.gov |
| N¹,N³-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | nih.gov |
| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Lines | 2.2 - 5.5 | biointerfaceresearch.com |
| Compound 10e (3,5-bis(trifluoromethyl)phenyl moiety) | NCI-H460 (Lung) | Potent Activity | researchgate.net |
| Compound 10e (3,5-bis(trifluoromethyl)phenyl moiety) | MDA-MB-231 (Breast) | Potent Activity | researchgate.net |
Molecular Mechanisms of Anticancer Action
The anticancer effects of thiourea derivatives are multifaceted, involving the modulation of key cellular enzymes and signaling pathways that are critical for cancer cell survival and proliferation.
Sirtuin-1 (SIRT1) Inhibition: Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular processes, and their dysregulation is implicated in cancer. nih.gov SIRT1, in particular, can act as either a tumor suppressor or promoter depending on the cellular context. researchgate.netresearchgate.net Inhibition of SIRT1 has emerged as a potential anticancer strategy. researchgate.netnih.gov Computational and in vitro studies have identified thiourea derivatives as potential inhibitors of SIRT1. researchgate.netresearchgate.net Molecular docking studies suggest that these derivatives can interact with the SIRT1 histone deacetylase, with some compounds showing low binding energy and inhibition constants (Ki) in the micromolar range. researchgate.net Lysine-based thioureas have also been developed as mechanism-based inhibitors of SIRT2, another sirtuin isoform implicated in cancer. nih.gov
Urease Inhibition: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, which is linked to gastric ulcers and cancer. tandfonline.comnih.gov Consequently, urease inhibitors are of considerable interest. core.ac.ukresearchgate.net Thiourea and its derivatives are well-established as potent urease inhibitors. nih.govrsc.org Studies have shown that thiourea derivatives featuring fluoro and chloro substituents on the phenyl ring exhibit predominant urease inhibitory activity. core.ac.ukresearchgate.net Some of these compounds have demonstrated inhibitory potency significantly greater than the standard inhibitor, thiourea. core.ac.ukresearchgate.netrsc.org
| Thiourea Derivative | IC₅₀ (µM) | Reference |
|---|---|---|
| Thiourea (Standard) | 21.2 ± 1.3 | nih.gov |
| Thiourea (Standard) | 18.61 | rsc.org |
| Ortho-methyl substituted tryptamine derivative (14) | 11.4 ± 0.4 | nih.gov |
| Para-chloro substituted tryptamine derivative (16) | 13.7 ± 0.9 | nih.gov |
| 4'-bromo substituted derivative (3c) | 10.65 ± 0.45 | rsc.org |
| 2,6-dimethyl substituted derivative (3g) | 15.19 ± 0.58 | rsc.org |
While many thiourea derivatives are known for their antioxidant properties, some exhibit a pro-oxidant mechanism in cancer cells, leading to the generation of reactive oxygen species (ROS). nih.gov This increase in intracellular ROS can induce oxidative stress, leading to cellular damage and triggering apoptosis (programmed cell death). nih.gov For example, thiourea derivatives of salinomycin have been shown to induce the production of ROS in primary colon cancer cells, contributing to their proapoptotic activity. nih.gov In some cancer types, apoptosis induction by compounds like sulforaphane (an isothiocyanate related to thioureas) is mediated via ROS. mdpi.com This dual antioxidant/pro-oxidant role depends on the specific compound, cell type, and cellular environment.
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell survival, and proliferation. nih.gov Constitutive activation of the NF-κB pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. nih.govmdpi.com Inhibition of this pathway can suppress cancer cell growth and induce apoptosis. mdpi.com While direct studies on this compound are limited, other classes of compounds, such as curcumin analogs, have been shown to be potent inhibitors of the NF-κB signaling pathway. nih.govmdpi.com These inhibitors can block the activation of key kinases like IκB kinase β, prevent the nuclear translocation of NF-κB, and subsequently inhibit the expression of downstream inflammatory and survival genes. nih.gov
Antioxidant Potential (In Vitro)
In contrast to their pro-oxidant activity in some cancer cells, thiourea derivatives are widely recognized for their antioxidant and free-radical scavenging capabilities. hueuni.edu.vnresearchgate.netnih.gov This property is beneficial for protecting normal cells from oxidative stress, which is implicated in numerous diseases. biointerfaceresearch.comresearchgate.net The antioxidant mechanism is often attributed to the ability of the thiourea moiety to donate a hydrogen atom, thereby neutralizing free radicals. hueuni.edu.vn
Free Radical Scavenging Assays
The antioxidant capacity of thiourea derivatives is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. hueuni.edu.vnmdpi.com In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. mdpi.comnih.gov The ABTS assay similarly measures the ability of a compound to scavenge the ABTS radical cation. mdpi.comnih.gov Numerous studies have demonstrated that thiourea derivatives can effectively scavenge these radicals in a concentration-dependent manner. hueuni.edu.vnnih.gov
| Thiourea Derivative | Assay | Activity (IC₅₀ or other measure) | Reference |
|---|---|---|---|
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | IC₅₀: 0.710 ± 0.001 mM | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | IC₅₀: 0.044 ± 0.001 mM | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | IC₅₀: 11.000 ± 0.015 mM | hueuni.edu.vn |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | IC₅₀: 2.400 ± 0.021 mM | hueuni.edu.vn |
Metal Chelating Properties
Thiourea and its derivatives are well-recognized for their ability to act as efficient chelating agents for a variety of metal ions. This property stems from the presence of sulfur and nitrogen atoms which can donate lone pairs of electrons to form coordinate bonds with metal cations. The specific compound, this compound, possesses these characteristic donor atoms within its aminothiourea core.
While direct experimental studies on the metal chelating properties of this compound are not extensively documented in publicly available literature, the general behavior of thiourea derivatives suggests a strong potential for metal ion coordination. Research on related compounds has demonstrated that the thiocarbonyl sulfur and the adjacent nitrogen atoms can participate in the formation of stable chelate rings with transition metals. The nature of the substituents on the thiourea backbone can influence the stability and selectivity of these metal complexes. The 4-fluorophenylmethyl group in the target molecule may modulate its lipophilicity and electronic properties, which in turn could affect its interaction with metal ions.
Other Biological Activities (In Vitro/Mechanistic)
Beyond metal chelation, the structural motifs within this compound suggest the possibility of other biological activities. The following sections explore its potential antiviral, enzyme inhibitory, and anti-inflammatory effects based on preclinical evidence from related compounds.
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antiviral activities. mdpi.com Various studies have highlighted their potential against different viral pathogens, including both DNA and RNA viruses. jst.go.jpmdpi.com The mechanisms of action are often multifaceted and can involve interference with viral entry, replication, or assembly.
The ability of thiourea derivatives to inhibit various enzymes is a well-documented aspect of their biological profile. mdpi.com Of particular interest is their potential to act as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system and targets for the treatment of neurodegenerative diseases like Alzheimer's disease.
While direct enzymatic assays for this compound are not reported in the available literature, studies on structurally related compounds provide some insights. For example, various 3-amino-2-thioxothiazolidin-4-one derivatives, which share the aminothiourea-like core, have been shown to exhibit dual inhibition of AChE and BChE with IC50 values in the micromolar range. nih.gov The mode of inhibition for these related compounds has been determined to be noncompetitive for AChE and mixed-type for BChE. nih.gov Phthalimide derivatives containing a 4-fluorophenyl moiety have also been investigated as acetylcholinesterase inhibitors. nih.gov These findings suggest that this compound warrants investigation as a potential cholinesterase inhibitor.
Thiourea derivatives have been investigated for their anti-inflammatory properties, with several studies demonstrating their ability to modulate key inflammatory pathways. mdpi.comnih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines.
Specific preclinical studies on the anti-inflammatory pathway modulation by this compound are not currently available. However, research on N-phenylcarbamothioylbenzamides has shown that these compounds can exhibit significant anti-inflammatory activity in animal models, such as the carrageenan-induced paw edema test. nih.gov These compounds have been found to potently inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. nih.gov Furthermore, thiourea derivatives of the non-steroidal anti-inflammatory drug (NSAID) naproxen have demonstrated potent anti-inflammatory activity and significant inhibition of 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. mdpi.com The presence of the N-benzylthiourea scaffold in this compound suggests that it may share similar mechanisms and could be a candidate for further investigation in the context of inflammation. researchgate.net
Coordination Chemistry and Ligating Properties of 3 Amino 1 4 Fluorophenyl Methyl Thiourea
Role of Thiourea (B124793) Moiety as a Ligand
The thiourea functional group, characterized by its N-(C=S)-N fragment, is a cornerstone of its ligating ability. mdpi.com Thioureas are structurally versatile ligands due to the presence of nucleophilic sulfur and nitrogen atoms, which allows for the formation of various binding modes with metal ions. mdpi.comnih.gov These donor atoms possess lone pairs of electrons that can be readily donated to form coordinate bonds with metal centers. nih.gov
The coordination behavior of thiourea derivatives can be broadly categorized as follows:
Monodentate Coordination: The ligand can bind to a metal ion through only the sulfur atom, which is the most common mode. mdpi.com
Bidentate Chelation: The ligand can coordinate through both a nitrogen atom and the sulfur atom, forming a stable chelate ring. mdpi.comresearchgate.net This mode is often facilitated by the deprotonation of one of the N-H groups. mdpi.com
Bridging Ligand: In some cases, the thiourea moiety can bridge two metal centers. mdpi.com
The presence of the 4-fluorophenyl group can influence the electronic properties of the thiourea moiety, potentially affecting the acidity of the N-H protons and the donor strength of the sulfur and nitrogen atoms. biointerfaceresearch.comnih.gov The additional amino group in 3-Amino-1-[(4-fluorophenyl)methyl]thiourea provides another potential nitrogen donor site, further increasing its versatility as a polydentate ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. ksu.edu.trdoi.org The stoichiometry of the reactants and the reaction conditions, such as pH and temperature, can influence the structure and coordination mode of the final complex. nih.govdoi.org
Thiourea derivatives are known to form stable complexes with a wide array of metal ions, particularly transition metals. nih.govrsc.orgnih.gov The choice of metal is often dictated by the desired application of the resulting complex. Based on the extensive research on analogous thiourea ligands, this compound is expected to coordinate with a variety of transition metals.
Commonly studied metal ions that form complexes with thiourea derivatives include:
First Row Transition Metals: Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). ksu.edu.trdoi.orgrsc.orgnih.gov
Second and Third Row Transition Metals: Palladium (Pd), Platinum (Pt), Silver (Ag), Gold (Au), Cadmium (Cd), and Mercury (Hg). mdpi.comrsc.orgnih.govnih.govtjnpr.org
Other Metals: Ruthenium (Ru) complexes have also been synthesized and studied for their catalytic properties. nih.govrsc.orgnih.gov
The Irving-Williams series, which describes the relative stabilities of complexes formed by divalent first-row transition metal ions, is often applicable, with the stability order generally being Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). ksu.edu.tr
A combination of spectroscopic and crystallographic techniques is essential to unambiguously determine the structure of newly synthesized metal complexes and to understand the nature of the metal-ligand bonding.
| Technique | Information Obtained | Key Observations for Thiourea Complexes |
|---|---|---|
| Infrared (IR) Spectroscopy | Identifies functional groups and confirms coordination. | A shift in the vibrational frequencies of the C=S and N-H bands upon complexation is a key indicator of ligand coordination to the metal center. ksu.edu.trdoi.orgdergipark.org.tr |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Provides detailed information about the molecular structure in solution. | Chemical shifts of protons and carbons near the coordination sites (N-H, C=S) change upon complexation, confirming the binding mode. mdpi.comksu.edu.trmdpi.com |
| UV-Visible (UV-Vis) Spectroscopy | Studies the electronic transitions within the complex. | Provides information on the d-d transitions of the metal ion and charge-transfer bands, helping to elucidate the geometry of the coordination sphere. ksu.edu.trdoi.org |
| Single-Crystal X-ray Diffraction (XRD) | Determines the precise three-dimensional structure of the complex in the solid state. | Provides definitive data on bond lengths, bond angles, coordination geometry (e.g., tetrahedral, square-planar, octahedral), and intermolecular interactions. mdpi.commdpi.comksu.edu.tr |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of the complex. | Confirms the stoichiometry and empirical formula of the synthesized complex. mdpi.comdergipark.org.tr |
For instance, studies on copper(II) complexes with related thiourea derivatives have shown that coordination often occurs in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom, resulting in a CuN₂S₂ core. mdpi.com Spectroscopic data is crucial for confirming these structures, especially when attempts to grow single crystals suitable for XRD are unsuccessful. nih.gov
Applications of Thiourea Metal Complexes
The coordination of thiourea ligands to metal centers can lead to complexes with novel properties that are not present in the free ligand or the metal salt alone. This synergistic effect is particularly evident in the fields of medicinal chemistry and catalysis.
A significant body of research demonstrates that the biological activity of thiourea derivatives can be substantially enhanced upon complexation with metal ions. ksu.edu.trresearchgate.net The free thiourea ligands often exhibit moderate to low activity, but coordination to a metal can trigger a significant increase in cytotoxicity or antimicrobial efficacy. nih.govresearchgate.net
Anticancer Activity: Gold(I) and silver(I) complexes of phosphine-functionalized thioureas have shown excellent cytotoxic values against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and Jurkat (T-cell leukemia), while the ligands themselves were not significantly cytotoxic. nih.govresearchgate.net In some cases, gold complexes were found to be more cytotoxic than the silver counterparts. nih.govresearchgate.net Similarly, copper(II) and platinum(IV) complexes have been evaluated for their activity against prostate (PC3) and liver (HepG2) cancer cell lines. tjnpr.org
Antimicrobial Activity: Copper(II) complexes of halogen-substituted phenylthiourea (B91264) derivatives have demonstrated potent antimicrobial activity. mdpi.com Notably, a complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was active against 19 strains of methicillin-resistant Staphylococci (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. mdpi.com This complex was found to act as a dual inhibitor of DNA gyrase and topoisomerase IV, key bacterial enzymes. mdpi.com
Antituberculosis Activity: Metal complexes of thioureas have also shown promise as antituberculosis agents. researchgate.net Copper(II) complexes of halogenated thioureas strongly inhibited the growth of mycobacteria isolated from tuberculosis patients, in some cases proving to be four times more potent than the reference drug isoniazid. mdpi.com
| Compound Type | Example | Observed Biological Activity | Reference |
|---|---|---|---|
| Thiourea Ligand | Phosphine-functionalized thioureas (T1, T2) | No relevant cytotoxicity in tested cancer cell lines. | nih.govresearchgate.net |
| Gold(I)/Silver(I) Complexes | [Au(T1)₂]OTf and [Ag(T2)₂]OTf | Excellent cytotoxic values against HeLa, A549, and Jurkat cell lines. | nih.govresearchgate.net |
| Thiourea Ligand | Alkylphenylthiourea derivatives | Lower antimicrobial activity. | mdpi.com |
| Copper(II) Complex | Dimeric Cu(II) complexes of halogenphenylthioureas | Markedly stronger antimicrobial activity (MIC values 4-8 µg/mL). Active against MRSA and mycobacteria. | mdpi.com |
This enhancement is often attributed to chelation theory, which suggests that complexation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the cell membrane to the site of action. mdpi.com
Thiourea derivatives and their metal complexes have been investigated for their catalytic potential. nih.govksu.edu.tr Ruthenium(II) complexes containing acylthiourea ligands have been reported as effective pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov This process, which uses an alcohol like 2-propanol as a hydrogen source, is a valuable method for the reduction of aldehydes and ketones. The complexes showed chemoselectivity, being able to reduce a carbonyl group without affecting a nitro group on the same molecule. nih.gov While much of the recent focus in thiourea catalysis has been on organocatalysis, where the thiourea itself acts as a hydrogen-bond donor catalyst, the application of their metal complexes in catalysis remains an area of active research. acs.org
Advanced Applications and Derivatization Strategies Beyond Biomedicine
Utilization as Synthetic Precursors for Heterocyclic Compounds
The thiosemicarbazide (B42300) structure, which is the foundation of 3-Amino-1-[(4-fluorophenyl)methyl]thiourea, is a well-established and highly versatile building block in synthetic organic chemistry. Its multiple nucleophilic sites and the reactive thiocarbonyl group allow for a variety of cyclization reactions, providing access to a wide array of important heterocyclic systems. While specific literature on the synthetic transformations of this compound is not extensively detailed, its reactivity can be inferred from the well-documented chemistry of related thiosemicarbazide derivatives. These derivatives are routinely used to construct five-membered rings that are themselves valuable pharmacophores and functional motifs. mdpi.comchemmethod.comorganic-chemistry.org
The functional groups within this compound allow for its theoretical use in the synthesis of several key five-membered heterocyclic compounds.
Thiazoles: The synthesis of thiazole (B1198619) derivatives often proceeds via the Hantzsch reaction, which involves the condensation of a thioamide with an α-halocarbonyl compound. Thiosemicarbazones, which can be formed from this compound, can be cyclized with reagents like 4-bromophenacyl bromide to yield 1,3-thiazole derivatives. chemmethod.com This transformation leverages the nucleophilicity of the sulfur atom and one of the nitrogen atoms to build the thiazole ring.
Triazoles: Substituted 1,2,4-triazoles are readily synthesized from thiosemicarbazide precursors. The cyclization of thiosemicarbazides in an alkaline medium, such as sodium hydroxide (B78521) solution, can lead to the formation of 1,2,4-triazole-3-thiol rings. mdpi.com Alternatively, cyclization of thiosemicarbazone derivatives in an acidic medium can also yield 1,2,4-triazole-3-thiol compounds. chemmethod.com These triazole derivatives are associated with a broad spectrum of biological activities, including use as plant growth regulators. mdpi.com
Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is one of the most common heterocyclic systems derived from thiosemicarbazides. The reaction of thiosemicarbazide with carboxylic acids in the presence of a dehydrating agent like phosphorous oxychloride is a standard method to produce 2-amino-5-substituted-1,3,4-thiadiazoles. mdpi.com Another pathway involves the oxidative cyclization of thiosemicarbazones. For instance, N,N'-diacetyl derivatives of 1,3,4-thiadiazole can be obtained by cyclizing thiosemicarbazones with acetic anhydride. chemmethod.com These methods are efficient and allow for the introduction of diverse substituents onto the thiadiazole core. organic-chemistry.orgnih.gov
Pyrazoles: While less common, the synthesis of pyrazoles is theoretically possible. The core structure of this compound is a substituted hydrazine (B178648). Hydrazines are the primary building blocks for pyrazoles, typically through condensation with a 1,3-dicarbonyl compound. In this potential pathway, the hydrazine moiety of the molecule would react to form the pyrazole (B372694) ring, which would bear the N-(4-fluorobenzyl)thiocarbamoyl group as a substituent.
Applications in Materials Science
The unique electronic and structural features of thiourea (B124793) derivatives, particularly those containing fluorinated rings, make them attractive candidates for the development of advanced materials. The ability to form strong hydrogen bonds and coordinate with ions is central to these applications.
Thiourea-based compounds are extensively studied as chemosensors for detecting both anions and cations. nih.govnih.gov The two N-H groups of the thiourea moiety act as effective hydrogen-bond donors, creating a binding pocket for anions. This interaction can be signaled by a chromophore or fluorophore attached to the scaffold. nih.govacs.org
Compounds structurally related to this compound have demonstrated selective anion recognition. For example, symmetrical chemosensors with thiourea groups have shown a high affinity for the acetate (B1210297) ion, with the binding mechanism facilitated by multiple hydrogen bonds. mdpi.com The presence of an intramolecular hydrogen bond within the receptor can further strengthen its anion binding ability. mdpi.com In other systems, thiourea derivatives have been employed for the visual detection of metal ions, such as Cu(II), in aqueous solutions. tsijournals.com The fluorophenyl group in this compound could serve as a signaling unit or modulate the electronic properties of the sensor, potentially enhancing its sensitivity and selectivity.
While specific applications of this compound in polymer chemistry are not widely reported, its bifunctional nature suggests potential in the field of organocatalysis. The molecule contains both a hydrogen-bond-donating thiourea group and a basic amino group. This combination is the hallmark of bifunctional thiourea organocatalysts.
These catalysts operate by activating both the electrophile (via hydrogen bonding from the thiourea) and the nucleophile (via deprotonation by the basic amine) simultaneously. This dual activation strategy is highly effective in a variety of asymmetric reactions. Although not specifically documented for this compound, its structure is analogous to established primary amine-thiourea catalysts that are known to facilitate transformations with high enantioselectivity.
Agricultural Applications
Thiourea derivatives have long been investigated for their biological activities in an agricultural context. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability and biological efficacy, making fluorinated thioureas like this compound a subject of interest for agrochemical development.
A significant body of research demonstrates that thiourea derivatives possess potent herbicidal properties. semanticscholar.orgresearchgate.net Various studies have synthesized and tested series of N-acylthioureas and related compounds, revealing that their effectiveness is highly dependent on the nature of the substituents.
Derivatives containing fluorinated phenyl rings have shown notable herbicidal effects. For instance, certain N-(o-fluorophenoxyacetyl)thioureas exhibit high inhibitory activity against the root and stalk growth of dicotyledonous weeds like Amaranthus retroflexus L. semanticscholar.orgresearchgate.net Similarly, studies on aniline (B41778) thioureas found that the presence of fluorine substituents on the aniline ring enhanced biological activity, with some compounds showing over 95% inhibition on the root growth of Brassica napus L. tandfonline.com The mechanism of action for many of these herbicides involves the inhibition of key plant enzymes, such as acetohydroxyacid synthase (AHAS). tandfonline.comtandfonline.com
The data below from selected studies illustrates the herbicidal potential of structurally related thiourea compounds.
| Compound Name/Class | Target Weed | Activity Noted | Concentration | Source |
|---|---|---|---|---|
| N-(o-fluorophenoxyacetyl)thiourea derivatives | Amaranthus retroflexus L. | High inhibitory activity on root and stalk | 100 ppm | semanticscholar.orgresearchgate.net |
| N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide | Brassica napus L. | 98% inhibition of root growth | 100 mg/L | tandfonline.com |
| N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide | Brassica napus L. | 96% inhibition of root growth | 100 mg/L | tandfonline.com |
| N-(2-chloro-4-methylsulfonylbenzoyl)-N'-(2,3-dichlorophenyl) thiourea | Digitaria adscendens, Amaranthus retroflexus | Good herbicidal activity | Not Specified | tandfonline.com |
Future Research Directions and Prospects for 3 Amino 1 4 Fluorophenyl Methyl Thiourea Research
The foundation of knowledge surrounding 3-Amino-1-[(4-fluorophenyl)methyl]thiourea provides a launchpad for extensive future investigation. The unique structural features of this compound, including the fluorinated aromatic ring, the flexible methyl linker, and the reactive aminothiourea group, offer numerous avenues for exploration and development. Future research is poised to branch into several key areas, from the synthesis of highly specific biological agents to the exploration of functions beyond the biomedical sphere.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
